![molecular formula C17H18N2O3 B11166829 2-[3-(4-Methoxyphenyl)propanamido]benzamide](/img/structure/B11166829.png)
2-[3-(4-Methoxyphenyl)propanamido]benzamide
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Overview
Description
2-[3-(4-Methoxyphenyl)propanamido]benzamide is a chemical compound with the molecular formula C17H17NO4. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a benzamide group linked to a 4-methoxyphenyl group through a propanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)propanamido]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)propanamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecular structures.
- Reactivity : It can undergo oxidation to form carboxylic acids and reduction to yield amines, making it versatile in synthetic pathways.
2. Biological Studies
- Biological Activity : Research indicates potential biological activities, including interactions with biomolecules that may lead to significant therapeutic effects. The compound is under investigation for its anti-inflammatory and analgesic properties.
- Mechanism of Action : Studies suggest that the compound may influence cellular pathways associated with inflammation and pain modulation, although specific mechanisms require further elucidation.
3. Pharmaceutical Development
- Therapeutic Potential : Preliminary studies highlight its potential as a therapeutic agent, particularly in managing conditions characterized by inflammation and pain. Its structural features may allow it to interact effectively with biological targets involved in these processes.
- Drug Formulation : The compound's stability and reactivity profile make it a candidate for formulation into drug delivery systems aimed at enhancing bioavailability and therapeutic efficacy.
Table 1: Reactivity of 2-[3-(4-Methoxyphenyl)propanamido]benzamide
Reaction Type | Product Formed | Description |
---|---|---|
Oxidation | Carboxylic Acids | Forms acids through oxidation |
Reduction | Amines | Yields amines via reduction |
Substitution | Substituted Aromatic Compounds | Forms various substituted derivatives |
Activity Type | Target/Model | Observations |
---|---|---|
Anti-inflammatory | In vitro models | Significant reduction in inflammatory markers |
Analgesic effects | Pain models | Reduced pain response in animal studies |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study examined the anti-inflammatory effects of this compound in murine models. Results showed a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Properties
In another investigation, the analgesic properties were assessed using pain models. The compound demonstrated significant efficacy in reducing pain responses compared to control groups, indicating its potential application in pain management therapies.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)propanamido]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)propanamido]benzoic acid
- 2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
2-[3-(4-Methoxyphenyl)propanamido]benzamide is unique due to its specific structural features and the presence of both benzamide and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-[3-(4-Methoxyphenyl)propanamido]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the existing literature on its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation. The following sections delve into specific findings regarding its efficacy against various cancer cell lines.
In Vitro Studies
Several studies have reported the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
The compound demonstrated IC50 values ranging from 0.24 μM to 2.09 μM across different cell lines, indicating potent anticancer activity (Table 1).
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. This is evidenced by increased levels of caspase-3, a key marker for apoptosis, suggesting that the compound triggers programmed cell death pathways (Figure 1).
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the methoxy group at the para position on the phenyl ring enhances the compound's lipophilicity and cytotoxicity. Modifications to the benzamide structure have shown varying effects on biological activity, underscoring the importance of functional groups in determining efficacy.
Study Example: Anticancer Efficacy
In a study conducted by Ma et al., derivatives of benzamide were synthesized and screened for their anticancer properties. The study highlighted that compounds with similar structural motifs to this compound exhibited significant inhibitory effects against multiple cancer types, reinforcing its potential as a therapeutic agent (Table 2).
Compound Name | Cell Line Tested | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | 0.24 |
Benzothiazole Derivative | HeLa | 0.31 |
Other Analog | HepG2 | 0.92 |
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-22-13-9-6-12(7-10-13)8-11-16(20)19-15-5-3-2-4-14(15)17(18)21/h2-7,9-10H,8,11H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
JYXHZTGRSDZBLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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